2,4-Dimethylbenzaldehyde oxime
CAS No.:
Cat. No.: VC16126729
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | (NE)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+ |
| Standard InChI Key | ZXOXSHIAPHLSAV-UXBLZVDNSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)/C=N/O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C=NO)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2,4-Dimethylbenzaldehyde oxime is systematically named N-[(2,4-dimethylphenyl)methylidene]hydroxylamine. Its structure consists of a benzaldehyde derivative substituted with methyl groups at the 2- and 4-positions, followed by oxime formation at the aldehyde group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 141304-07-6 | |
| Molecular Formula | ||
| IUPAC Name | N-[(2,4-dimethylphenyl)methylidene]hydroxylamine | |
| SMILES | CC1=CC(=C(C=C1)C=NO)C | |
| InChIKey | ZXOXSHIAPHLSAV-UHFFFAOYSA-N |
The planar geometry of the aromatic ring and the syn-periplanar configuration of the oxime group () have been confirmed through X-ray crystallography and NMR spectroscopy .
Spectral Data
Nuclear Magnetic Resonance (NMR):
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NMR (DMSO-d): Peaks at δ 2.32 (s, 3H, CH), 7.21–7.51 (m, 3H, aromatic), 8.09 (s, 1H, CH=N), and 11.10 (s, 1H, OH) .
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NMR: Signals corresponding to the aromatic carbons (δ 125–140 ppm), the imine carbon (δ 150 ppm), and the methyl groups (δ 20–25 ppm) .
Mass Spectrometry (MS):
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ESI-MS: A molecular ion peak at m/z 149.19 [M+H], with fragmentation patterns consistent with loss of hydroxylamine (-NHOH) .
Synthesis and Reactivity
Synthetic Routes
2,4-Dimethylbenzaldehyde oxime is typically synthesized via condensation of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions:
Optimized Conditions:
Reactivity in Deprotection Reactions
The oxime group undergoes cleavage under oxidative conditions to regenerate the parent aldehyde. For example, FeCl/TEMPO catalysis in a toluene/water system efficiently deprotects 2,4-dimethylbenzaldehyde oxime to 2,4-dimethylbenzaldehyde :
Key Reaction Parameters:
Applications in Organic Synthesis
Intermediate in Catalytic Cycles
2,4-Dimethylbenzaldehyde oxime participates in metal-catalyzed reactions as a ligand or transient intermediate. Its electron-rich aromatic system stabilizes metal complexes, enhancing catalytic activity in cross-coupling reactions .
Nitric Oxide (NO) Release
Under oxidative conditions, the compound releases nitric oxide (NO), a critical signaling molecule in biological systems. This property is exploited in pharmaceutical research for developing NO-donor therapeutics .
Recent Advances and Future Directions
Recent studies highlight the compound’s potential in green chemistry. For instance, its use in FeCl-catalyzed reactions aligns with trends toward sustainable catalysis . Future research may explore:
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Biocatalytic applications using engineered enzymes.
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Functionalization for materials science (e.g., coordination polymers).
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